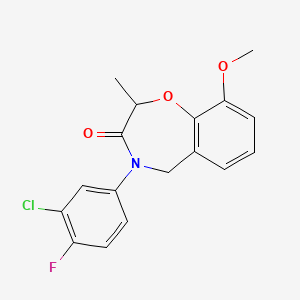

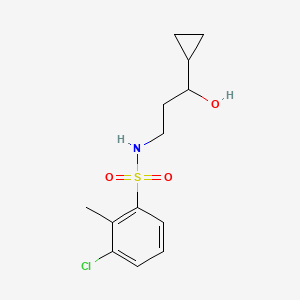

![molecular formula C15H15N3OS2 B2590522 N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2319893-14-4](/img/structure/B2590522.png)

N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Applications De Recherche Scientifique

- Thiophene derivatives play a crucial role in organic electronics. This compound can be incorporated into organic semiconductors, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its π-conjugated system allows for efficient charge transport, making it valuable for electronic devices .

- Thiophene derivatives, including our compound of interest, find applications as corrosion inhibitors. Their ability to protect metals from corrosion makes them relevant in industrial chemistry and material science .

- The thiophene ring system is associated with various pharmacological properties. For instance:

- Notable drugs contain thiophene moieties. For example:

- Researchers employ various synthetic methods to obtain thiophene derivatives. Condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are common approaches. These methods allow access to diverse thiophene-based compounds .

- Investigate the potential biological effects of our compound in specific contexts, such as antiviral or enzyme inhibition assays. Molecular docking studies could reveal its interactions with relevant targets .

Organic Semiconductors and Optoelectronics

Corrosion Inhibition

Pharmacology and Medicinal Chemistry

Drug Development

Synthetic Strategies

Biological Activity Exploration

Mécanisme D'action

Target of action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of action

The mode of action of thiophene derivatives can vary greatly depending on their specific structures and functional groups. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical pathways

The biochemical pathways affected by thiophene derivatives can also be diverse. For instance, some thiophene derivatives have been found to inhibit kinases, which are key enzymes in many cellular processes .

Result of action

The molecular and cellular effects of thiophene derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .

Action environment

The action, efficacy, and stability of thiophene derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, the activity of some thiophene derivatives has been found to be affected by the nature of the sulfur reagent .

Propriétés

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-15(2,11-5-6-20-8-11)9-16-14(19)10-3-4-12-13(7-10)18-21-17-12/h3-8H,9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKYLJAKTQBKNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Formyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2590439.png)

![(2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B2590446.png)

![bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B2590449.png)

![N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2590450.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2590454.png)

![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B2590456.png)